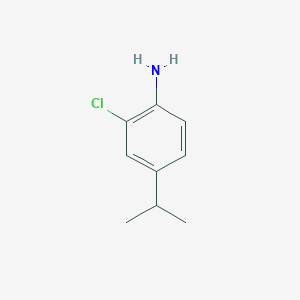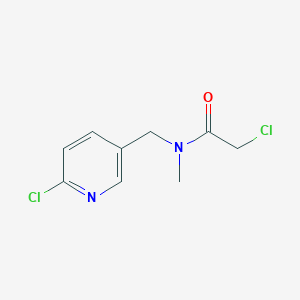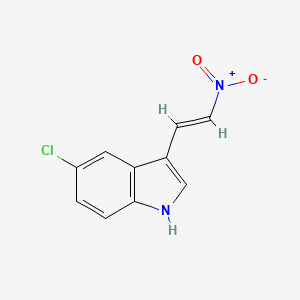
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid, also known as PET-3-CA, is a chemical compound with a molecular formula of C8H2F5O2S. It is a fluorinated thiophene derivative that has gained attention in scientific research due to its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid has been studied for its potential applications in a variety of scientific research fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of new semiconducting materials with improved performance and stability. In materials science, this compound has been incorporated into polymers to enhance their mechanical and thermal properties. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and diabetes.
Wirkmechanismus
The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid is not fully understood, but it is believed to involve the interaction of the fluorinated moiety with biological targets. The fluorine atoms in this compound are known to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its pharmacological activity. This compound has been shown to inhibit the activity of certain enzymes and receptors, suggesting that it may have therapeutic potential.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell-based assays, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In animal models, this compound has been shown to reduce inflammation and oxidative stress, as well as improve glucose metabolism. These effects suggest that this compound may have potential therapeutic applications in the treatment of cancer, inflammation, and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It can be easily incorporated into various experimental systems, including cell-based assays and animal models. However, this compound also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid. One area of interest is the development of new semiconducting materials for use in organic electronics. This compound could be used as a building block for the synthesis of new materials with improved performance and stability. Another area of interest is the development of this compound as a drug candidate for the treatment of cancer, inflammation, and metabolic disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2,2,2-trifluoroethanol with thiophene-3-carboxylic acid in the presence of a catalyst. The resulting intermediate is then reacted with pentafluoroethyl iodide to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
Eigenschaften
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,7(10,11)12)4-1-3(2-15-4)5(13)14/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAARUGKYPKEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2785982.png)

![N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2785984.png)

![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)


![5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![3-(3,4-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2785997.png)
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)